Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate
Description
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate (CAS: 63876-32-4) is a synthetic organic compound featuring a tertiary amine core linked to ester-functionalized side chains. Its structure combines a benzyl group, ethoxycarbonyl moieties, and a butanoate backbone, making it a versatile intermediate in pharmaceutical synthesis and chemical research. The compound’s reactivity is influenced by its ester groups and tertiary amine, which facilitate nucleophilic substitution and hydrogen-bonding interactions.
Properties
IUPAC Name |
ethyl 4-[benzyl-(2-ethoxy-2-oxoethyl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-3-21-16(19)11-8-12-18(14-17(20)22-4-2)13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUXZXWFKYDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN(CC1=CC=CC=C1)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980661 | |
| Record name | Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63876-32-4 | |
| Record name | Ethyl 4-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63876-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063876324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50980661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-[benzyl(2-ethoxy-2-oxoethyl)amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.657 | |
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Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate generally involves the alkylation of N-benzyl glycine ethyl ester with a halogenated ethyl butyrate derivative under basic conditions. This approach is favored for its simplicity, high yield, and purity, making it suitable for industrial scale-up.
Stepwise Synthesis Process
The preparation can be broken down into the following key steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of intermediate N-benzyl glycine ethyl ester | Dissolution of N-benzyl glycine ethyl ester in an organic solvent; addition of 4-halogenated ethyl butyrate and alkali base | Formation of alkylated intermediate |
| 2 | Reaction of intermediate with alkali and pH adjustment | Reaction in organic solvent with alkali; pH adjusted to 7-8 post-reaction; washing with water; pH of organic layer adjusted to 1-2 | Crude product isolation by crystallization |
| 3 | Purification by recrystallization | Dissolution of crude product in water; pH adjusted to 7-8; extraction with organic solvent; washing; pH adjusted to 1-2; crystallization | High purity final product with improved yield |
This method is noted for its operational simplicity and suitability for industrial production due to high product yield and purity.
Alternative Catalytic and Solvent Conditions
- The reaction is typically carried out in organic solvents such as ethyl acetate or other suitable aprotic solvents at mild temperatures (25-35°C).
- Alkali bases such as sodium or potassium carbonate are commonly used to facilitate the nucleophilic substitution reaction.
- Catalyst presence can vary depending on the specific halogenated ester used and the desired reaction rate and selectivity.
Related Synthetic Routes and Analogous Compounds
- Synthesis of related compounds like N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride follows a similar alkylation and crystallization approach, indicating the robustness of this synthetic strategy.
- Enantioselective syntheses involving benzyl and ethoxycarbonyl groups have been developed, employing asymmetric hydrogenation and catalytic steps to improve stereochemical purity and yield.
Detailed Research Findings
Reaction Efficiency and Yield
Purification and Crystallization
Industrial Production Considerations
- The method's simplicity and use of readily available reagents make it amenable to scale-up.
- The process minimizes waste and uses environmentally benign solvents where possible, aligning with green chemistry principles.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | Commercially available or easily synthesized |
| Solvent | Ethyl acetate, other organic solvents | Aprotic solvents preferred |
| Base | Sodium or potassium carbonate | Facilitates nucleophilic substitution |
| Temperature | 25-35°C | Mild conditions to preserve compound integrity |
| Reaction Time | Several hours to days | Depending on catalyst and substrate |
| pH Control | Adjusted between 1-2 and 7-8 during purification | Critical for crystallization and impurity removal |
| Yield | >80% | High yield with proper control |
| Purity | High (suitable for pharmaceutical use) | Achieved through recrystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate serves as a crucial intermediate in the synthesis of various organic compounds. Its complex structure allows for diverse chemical reactions, making it a valuable building block in organic chemistry.
Synthesis Techniques:
The synthesis typically involves multi-step organic reactions, often starting with ethyl butanoate reacting with specific amines and benzyl derivatives under controlled conditions. Protective group strategies may be employed to enhance selectivity during these processes.
Medicinal Chemistry
Antimicrobial Properties:
Research has indicated that this compound exhibits promising antimicrobial properties, particularly against antibiotic-resistant bacterial strains. Standard assays such as disk diffusion and broth dilution have been utilized to evaluate its efficacy. For instance, at concentrations of 100 μg/mL, it demonstrated significant zones of inhibition comparable to standard antibiotics like gentamicin.
Cancer Therapy Applications:
Derivatives of this compound have been studied for their potential to enhance cancer therapies by overcoming drug resistance in leukemia cells. This suggests a role in developing treatments for multi-drug resistant cancers, highlighting its relevance in therapeutic research.
Industrial Chemistry
Safety Assessments:
In industrial applications, the compound's safety profile has been assessed through reactivity tests, thermal stability studies, and compatibility evaluations with common construction materials. It has been classified with warning labels due to potential health risks upon exposure, necessitating established precautionary measures for safe handling.
Data Table: Summary of Applications
| Application Area | Details |
|---|---|
| Organic Synthesis | Used as an intermediate in synthesizing various organic compounds; involves multi-step reactions. |
| Medicinal Chemistry | Exhibits antimicrobial properties; enhances efficacy of cancer therapies against resistant cells. |
| Industrial Chemistry | Subjected to safety assessments; classified with warning labels due to health risks. |
Case Studies
-
Antimicrobial Activity Study:
In a study assessing the antimicrobial properties of this compound, researchers tested various bacterial strains and found that it effectively inhibited growth at higher concentrations. The results indicated significant potential for developing new antimicrobial agents. -
Cancer Treatment Enhancement:
A series of experiments demonstrated that derivatives of this compound could synergistically interact with existing cancer therapies, enhancing their effectiveness against resistant cell lines. This finding underscores its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism by which ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues with Ester and Amine Functionalities
The following compounds share structural motifs with Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, enabling comparative analysis:
| Compound Name | CAS Number | Key Structural Features | Potential Applications |
|---|---|---|---|
| This compound | 63876-32-4 | Tertiary amine, dual ethoxycarbonyl groups, benzyl | Pharmaceutical intermediates |
| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 175406-94-7 | Piperidine ring, benzyl, ketone, ester | Alkaloid synthesis, drug scaffolds |
| Ethyl 4-(2-bromobutanamido)benzoate | N/A | Bromoalkyl chain, ester, aromatic ring | Cross-coupling reactions, polymer additives |
| Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate | 7400-45-5 | Thioether linkage, dual ester groups | Chelating agents, metal coordination |
Key Observations :
- This compound lacks the piperidine ring present in Methyl 1-benzyl-3-oxopiperidine-4-carboxylate (CAS: 175406-94-7), reducing its conformational rigidity but enhancing solubility in non-polar solvents .
- Unlike Ethyl 4-(2-bromobutanamido)benzoate , which contains a bromine atom for electrophilic substitution, Compound 63876-32-4 relies on its amine group for nucleophilic reactivity, limiting its utility in halogenation-dependent syntheses .
- The thioether group in Methyl 3-((2-methoxy-2-oxoethyl)thio)propanoate (CAS: 7400-45-5) provides distinct redox properties absent in the target compound, making the latter less suitable for applications requiring sulfur-based catalysis .
Functional Group Reactivity
- Ester Groups: All compounds in the comparison table contain ester functionalities, but the ethoxy groups in this compound exhibit higher steric hindrance compared to methoxy groups in analogues like Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, slowing hydrolysis rates .
- Amine vs. Amide : The tertiary amine in the target compound is more basic than the amide group in Ethyl 4-(2-bromobutanamido)benzoate, enabling stronger interactions with acidic substrates .
Limitations of Available Data
The provided evidence lacks explicit experimental data (e.g., solubility, melting points, or bioactivity) for direct quantitative comparisons. Structural analysis is inferred from CAS registry entries and functional group chemistry. Further empirical studies are required to validate these hypotheses.
Biological Activity
Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a butanoate backbone with a benzyl group and an ethoxycarbonyl moiety, which contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Moderate to strong |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Significant |
| Klebsiella pneumoniae | Moderate |
These findings suggest that the compound could be developed further for use in treating bacterial infections, particularly those caused by antibiotic-resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, leading to reduced growth and viability.
- Receptor Interaction : It has been shown to modulate receptor activity, which can influence cellular signaling pathways critical for microbial survival.
- Synergistic Effects : Studies indicate that this compound can enhance the efficacy of existing antimicrobial agents, potentially overcoming drug resistance in certain pathogens.
Study on Antimicrobial Efficacy
A study conducted by researchers synthesized a series of compounds related to this compound and tested their antimicrobial activities. The results demonstrated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed enhanced activity compared to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Cancer Therapy Potential
Another area of research focuses on the use of this compound in cancer therapy. Preliminary studies suggest that it may help mitigate drug resistance in leukemia cells when used in conjunction with traditional chemotherapeutics. This synergistic effect could lead to improved outcomes for patients with multidrug-resistant cancers.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated method involves alkylation of ethyl 4-bromobutanoate with a benzyl-protected amine derivative under mild conditions. For example, tetrabutylammonium iodide (TBAI) catalyzes such reactions in tetrahydrofuran (THF) with K₂CO₃ as a base, achieving yields >70% at 50–60°C . Optimization focuses on solvent polarity, catalyst loading (5–10 mol%), and reaction time (12–24 hours). Monitoring via TLC or GC-MS ensures completion.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?
Key techniques include:
- ¹H NMR : Identifies substituents via splitting patterns (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy groups at δ 1.2–1.4 ppm) .
- FTIR : Confirms ester carbonyl (C=O, ~1730 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities . Ambiguities in overlapping signals (e.g., butanoate chain protons) are resolved using 2D NMR (COSY, HSQC) or by comparing with synthesized analogs .
Q. What safety protocols are essential for handling this compound in the lab?
The compound requires storage at 2–8°C in airtight containers under inert gas. Personal protective equipment (gloves, goggles) is mandatory due to potential irritancy. Work should occur in a fume hood to avoid inhalation. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .
Advanced Research Questions
Q. How can catalytic systems be tailored to improve stereoselectivity in derivatives of this compound?
Chiral phosphine catalysts (e.g., (R)-BINAP) or organocatalysts (e.g., thioureas) can induce enantioselectivity in downstream reactions. For example, phosphine-catalyzed γ-additions of racemic heterocycles to allenoates achieve up to 95% enantiomeric excess (ee) by modulating steric bulk and electronic effects of the catalyst . Screening chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis further refines stereochemical outcomes.
Q. What strategies address contradictory data in reaction yields or purity across synthetic methods?
Contradictions often arise from trace impurities (e.g., unreacted bromobutanoate) or solvent residues. Solutions include:
- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
- Analytical cross-validation : Combining HPLC (purity >95%) with elemental analysis (±0.4% theoretical values) .
- Mechanistic studies : Kinetic profiling (e.g., variable-temperature NMR) to identify side reactions .
Q. How is this compound utilized in synthesizing pharmacologically active derivatives?
It serves as a precursor for α,α-disubstituted α-amino acids via hydrolysis and decarboxylation. For example, spirononane-1,6-dione—a potential antimicrobial scaffold—is synthesized by cyclizing hydrolyzed intermediates . In drug discovery, modifications at the benzyl or ethoxy groups enhance binding to targets like NS3–NS4B in antiviral research .
Methodological Tables
| Synthetic Optimization Parameters |
|---|
| Catalyst: TBAI (10 mol%) |
| Solvent: THF |
| Base: K₂CO₃ |
| Temperature: 60°C |
| Yield: 72–78% |
| Key NMR Assignments |
|---|
| Benzyl protons: δ 7.2–7.4 (multiplet) |
| Ethoxy CH₃: δ 1.2–1.4 (triplet) |
| Butanoate CH₂: δ 2.3–2.5 (quartet) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
